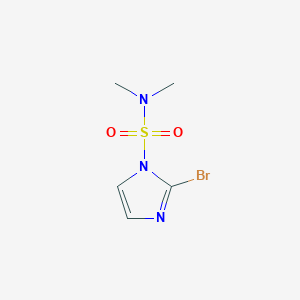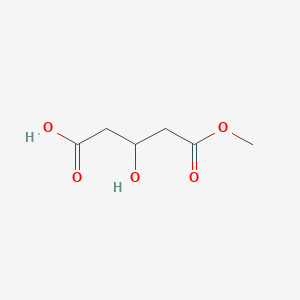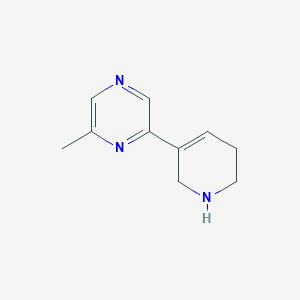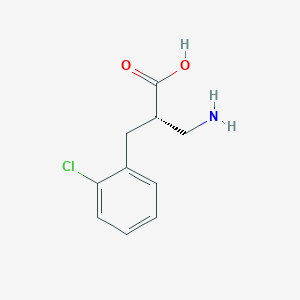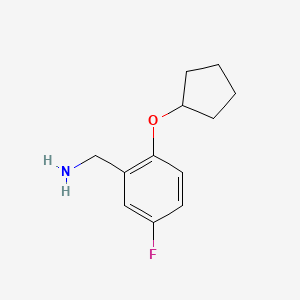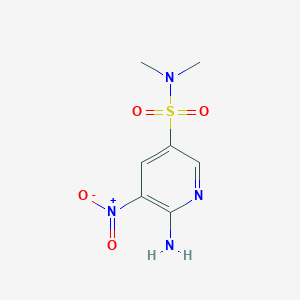
6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a pyridine ring substituted with amino, nitro, and sulfonamide groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and amination reactions. The nitration process introduces the nitro group at the desired position on the pyridine ring. Subsequent sulfonation adds the sulfonamide group, and finally, amination introduces the amino group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .
Biology: In biological research, this compound is studied for its potential antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, making them useful in developing new antibacterial agents .
Medicine: The compound’s sulfonamide group is of interest in medicinal chemistry for developing drugs with diuretic, hypoglycemic, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase. By inhibiting this enzyme, the compound prevents the synthesis of dihydrofolate, a precursor for folic acid, thereby inhibiting bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Uniqueness: 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and nitro groups allows for diverse chemical reactions, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
62009-22-7 |
|---|---|
Formule moléculaire |
C7H10N4O4S |
Poids moléculaire |
246.25 g/mol |
Nom IUPAC |
6-amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N4O4S/c1-10(2)16(14,15)5-3-6(11(12)13)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9) |
Clé InChI |
SUKMNRKLPSLGAH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


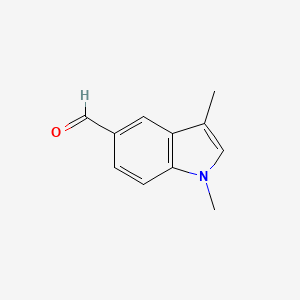
![Pyrano[4,3,2-cd][2,1]benzoxazole](/img/structure/B13975357.png)
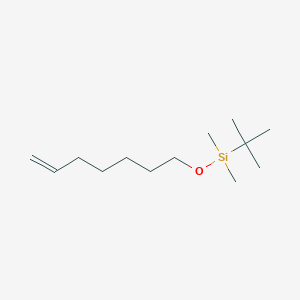
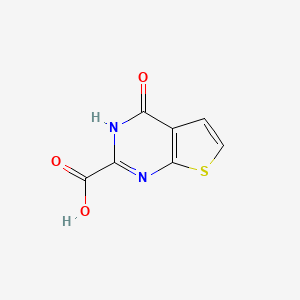
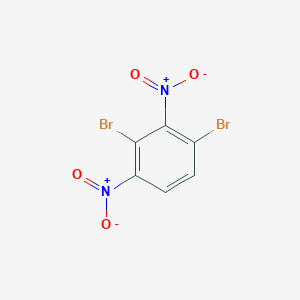
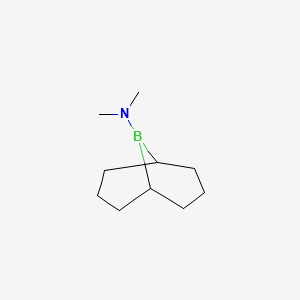
![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)
